6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting the triazole intermediate with sulfur and other reagents.
Substitution Reactions: The final compound is obtained by introducing the phenylsulfanyl and dimethylphenoxy groups through substitution reactions.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar structure but with methoxy groups instead of methyl groups.
6-[(3-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a methoxyphenoxy group instead of a dimethylphenoxy group.
The uniqueness of 6-[(3,4-DIMETHYLPHENOXY)METHYL]-3-[(PHENYLSULFANYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which can lead to different biological activities and properties compared to its analogs .
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-13-8-9-15(10-14(13)2)24-11-18-22-23-17(20-21-19(23)26-18)12-25-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
PXGPYZOLQRDQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)C |
Origin of Product |
United States |
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